molecular formula C20H21N3O3S2 B2911716 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 421578-01-0

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2911716
CAS No.: 421578-01-0
M. Wt: 415.53
InChI Key: OQPKDGHGLJVEQM-UHFFFAOYSA-N
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Description

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allyl and Ethyl Groups: These groups can be introduced via alkylation reactions using reagents like allyl bromide and ethyl iodide.

    Thioether Formation: The thioether linkage is formed by reacting the thieno[2,3-d]pyrimidine derivative with a thiol compound.

    Acetamide Formation: The final step involves the reaction of the thioether with 4-methoxyphenylacetic acid under amide coupling conditions, often using reagents like EDCI and HOBt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring and the thieno[2,3-d]pyrimidine core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Conditions vary depending on the specific substitution but can include reagents like halogens, nucleophiles, and catalysts.

Major Products

The major products depend on the specific reactions but can include oxidized derivatives, reduced alcohols, and substituted aromatic or thieno[2,3-d]pyrimidine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the thieno[2,3-d]pyrimidine core is known for its activity against certain enzymes and receptors, making this compound a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in areas like oncology and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, compounds with a thieno[2,3-d]pyrimidine core can interact with various molecular targets, including enzymes and receptors, through binding interactions that inhibit or modulate their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
  • 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-hydroxyphenyl)acetamide

Uniqueness

The unique combination of the allyl, ethyl, and methoxyphenyl groups in 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-4-10-23-19(25)16-11-15(5-2)28-18(16)22-20(23)27-12-17(24)21-13-6-8-14(26-3)9-7-13/h4,6-9,11H,1,5,10,12H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPKDGHGLJVEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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